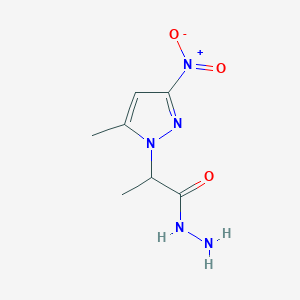2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide
CAS No.: 1005576-88-4
Cat. No.: VC4275827
Molecular Formula: C7H11N5O3
Molecular Weight: 213.197
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1005576-88-4 |
|---|---|
| Molecular Formula | C7H11N5O3 |
| Molecular Weight | 213.197 |
| IUPAC Name | 2-(5-methyl-3-nitropyrazol-1-yl)propanehydrazide |
| Standard InChI | InChI=1S/C7H11N5O3/c1-4-3-6(12(14)15)10-11(4)5(2)7(13)9-8/h3,5H,8H2,1-2H3,(H,9,13) |
| Standard InChI Key | ZHILFGNQBQWTNG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C(C)C(=O)NN)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Descriptors
The IUPAC name 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide systematically describes its structure: a pyrazole ring substituted with methyl (C-5) and nitro (C-3) groups, linked via a propane chain to a hydrazide moiety. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1005576-88-4 | |
| Molecular Formula | C₇H₁₁N₅O₃ | |
| Molecular Weight | 213.19 g/mol | |
| Boiling Point | Not reported | – |
| Density | 1.50±0.1 g/cm³ (predicted) |
Notably, a structurally similar compound (CAS 1005670-04-1) with an additional methyl group (C₈H₁₃N₅O₃) is frequently conflated in literature . This homolog exhibits a higher molecular weight (227.22 g/mol) and predicted boiling point of 491.4±35.0°C , underscoring the need for precise compound identification in research.
Spectroscopic and Computational Data
The canonical SMILES string CC1=CC(=NN1CC(C)C(=O)NN)[N+](=O)[O-] confirms the connectivity of the pyrazole ring, nitro group, and hydrazide side chain. Computational predictions via InChIKey (SBEMNWTXVUTGGV-UHFFFAOYSA-N) facilitate database searches, while pKa predictions (12.90±0.50) suggest weak basicity, likely localized at the hydrazide nitrogen.
Synthetic Methodologies
Pyrazole Core Formation
The pyrazole ring is typically synthesized via cyclocondensation of β-diketones or β-ketoesters with hydrazines. For example, 3-nitro-5-methylpyrazole intermediates are prepared by reacting 3-nitrophenylhydrazine with ethyl acetoacetate (EAA) under reflux :
Reaction Scheme
This method, optimized with calcium hydroxide catalysts , achieves yields >70% within 3–8 hours .
Hydrazide Functionalization
Propanehydrazide side chains are introduced via nucleophilic acyl substitution. A representative protocol involves:
-
Reacting pyrazole intermediates with chloroacetone to form 1-(2-chloropropyl)pyrazoles.
Critical Parameters
Physicochemical and Thermodynamic Properties
Solubility and Partitioning
Predicted LogP values (1.5±0.1) indicate moderate lipophilicity, suggesting preferential solubility in polar aprotic solvents (e.g., DMSO, DMF). Experimental solubility data are absent, representing a research gap.
Future Research Directions
-
Bioactivity Profiling: Systematic screening against cancer cell lines and resistant pathogens.
-
Structure-Activity Relationships: Modifying the propane chain length and nitro group position.
-
Formulation Studies: Encapsulation in nanocarriers to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume